molecular formula C9H9Cl B14733974 2-Chloro-3-phenyl-1-propene CAS No. 6268-36-6

2-Chloro-3-phenyl-1-propene

Cat. No.: B14733974
CAS No.: 6268-36-6
M. Wt: 152.62 g/mol
InChI Key: GEWSJSSOQLRFRL-UHFFFAOYSA-N
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Description

2-Chloro-3-phenyl-1-propene is an organic compound with the molecular formula C9H9Cl It is a chlorinated derivative of propene with a phenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-phenyl-1-propene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with acetylene in the presence of a base, followed by chlorination. Another method includes the reaction of cinnamyl alcohol with thionyl chloride, which results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-phenyl-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield alcohols, while addition reactions with halogens produce dihalides .

Scientific Research Applications

2-Chloro-3-phenyl-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenyl-1-propene involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the double bond in the propene moiety are key sites for chemical reactions. The compound can form intermediates that interact with molecular targets, such as enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-phenyl-1-propene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

2-chloroprop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWSJSSOQLRFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284213
Record name benzene,(2-chloroallyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6268-36-6
Record name NSC36247
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzene,(2-chloroallyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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